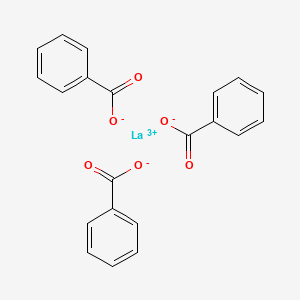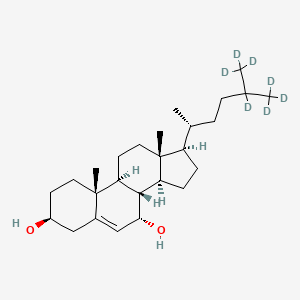
L-Glutamic acid, N-acetyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylglutamic acid dimethyl ester is a derivative of N-Acetylglutamic acid, which is an important metabolite in the urea cycle and arginine biosynthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglutamic acid dimethyl ester typically involves the esterification of N-Acetylglutamic acid. One common method is to react N-Acetylglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of N-Acetylglutamic acid dimethyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylglutamic acid dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: N-Acetylglutamic acid.
Oxidation: Oxo derivatives of N-Acetylglutamic acid dimethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetylglutamic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme regulation.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetylglutamic acid dimethyl ester involves its interaction with specific enzymes and metabolic pathways. In the urea cycle, it acts as an allosteric activator of carbamoyl phosphate synthetase 1, which is crucial for the conversion of ammonia to urea. This regulation helps maintain nitrogen balance in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglutamic acid: The parent compound, involved in the same metabolic pathways.
N-Acetylaspartic acid: Another metabolite with similar structural features.
N-Acetylaspartylglutamic acid: A dipeptide with neuromodulatory functions.
Propriétés
Numéro CAS |
2361-99-1 |
|---|---|
Formule moléculaire |
C9H15NO5 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
dimethyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)10-7(9(13)15-3)4-5-8(12)14-2/h7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
KAUXXCKARJMDIG-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC(=O)OC)C(=O)OC |
SMILES canonique |
CC(=O)NC(CCC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl-[(3,6,12,15,21,24,30,33-octabutoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaen-38-yl)oxy]silane](/img/structure/B13816808.png)





![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)






